Sesone

Description

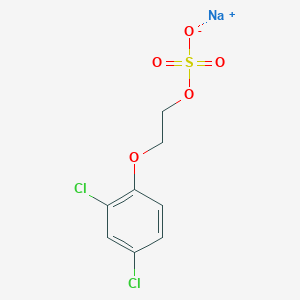

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2,4-dichlorophenoxy)ethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O5S.Na/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13;/h1-2,5H,3-4H2,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISFEBPWFCGRGN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2OCH2CH2OSO3Na, C8H7Cl2NaO5S |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042377 |

Source

|

| Record name | Sesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crag® herbicide is a colorless to white crystalline, odorless solid. Manufacture discontinued in 1994 by Rhone-Poulenc Ag Co., Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Colorless to white crystalline, odorless solid., Colorless to white crystalline, odorless solid. [herbicide] |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crag herbicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

26 % at 77 °F (NIOSH, 2023), SOLUBILITY IN HARD WATER CONTAINING 260 PPM CALCIUM CARBONATE: 4%, SOLUBILITY IN WATER: 25.5% @ 25 °C; INSOL IN MOST ORG SOLVENTS EXCEPT METHANOL, VERY SOL IN BENZENE; SLIGHTLY SOL IN ACETONE, In water, 2.5X10+5 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 25 (good), (77 °F): 26% |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.7 (NIOSH, 2023) - Denser than water; will sink, 1.70 @ 20 °C, Relative density (water = 1): 1.70, 1.7, 1.70 |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 133, 0.1 mmHg |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crag herbicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to white crystalline solid. | |

CAS No. |

136-78-7 |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disul-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disul | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISUL-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79H45L1710 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISUL-SODIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-(2,4-dichlorophenoxy)-, hydrogen sulfate, sodium salt | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KK4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

473 °F (Decomposes) (NIOSH, 2023), 245 °C DECOMP, 473 °F (decomposes), 473 °F (Decomposes) |

Source

|

| Record name | CRAG® HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRAG® HERBICIDE (SESONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/251 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crag herbicide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0153.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

The Rise and Fall of a Pre-Emergent Weapon: A Technical History of Crag Herbicide 1 (Sesone)

A deep dive into the development, mechanism, and toxicological profile of Sodium 2,4-dichlorophenoxyethyl sulfate, a once-promising herbicide of the phenoxy class.

Introduction

Crag Herbicide 1, known scientifically as Sodium 2,4-dichlorophenoxyethyl sulfate and commonly by the name Sesone, emerged in the mid-20th century as part of the revolutionary wave of synthetic auxin herbicides. Developed by the Carbide and Carbon Chemicals Company, a division of Union Carbide, Sesone carved a niche for itself as a pre-emergent herbicide, targeting weeds before they could establish. Unlike its famous relative, 2,4-D, which acts on foliage, Crag Herbicide 1's unique mode of action relied on its conversion into a potent herbicide within the soil. This technical guide explores the history of Crag Herbicide 1's development, from its conceptualization and synthesis to its biological activity and eventual discontinuation.

Historical Development

The discovery of phenoxyacetic acid herbicides in the 1940s marked a paradigm shift in agricultural weed control. Following the successful introduction of 2,4-D, researchers sought to develop related compounds with different application profiles. The pioneering work on what would become Crag Herbicide 1 was detailed in a 1950 publication by L.J. King, J.A. Lambrech, and T.P. Finn of the Boyce Thompson Institute. Their research focused on sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, demonstrating its potential as a selective, pre-emergent herbicide.

Carbide and Carbon Chemicals Company commercialized this discovery under the trade name Crag Herbicide 1. The key innovation behind Sesone was its inactivity when applied, only becoming phytotoxic after microbial transformation in the soil. This characteristic offered a degree of safety for established crops, as the active herbicidal compound was generated in the topsoil where weed seeds germinate.

Chemical Synthesis

The synthesis of Sodium 2,4-dichlorophenoxyethyl sulfate, the active ingredient in Crag Herbicide 1, is a multi-step process rooted in the chemistry of phenoxy herbicides. While specific industrial synthesis protocols are proprietary, a plausible synthetic route can be derived from the general knowledge of 2,4-D production.

The process likely began with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate was then reacted with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. The subsequent step involved sulfation of the alcohol group, followed by neutralization with a sodium base to yield the final product, Sodium 2,4-dichlorophenoxyethyl sulfate.

Figure 1: Plausible synthesis pathway for Sodium 2,4-dichlorophenoxyethyl sulfate.

Mechanism of Action: A Pro-Herbicide's Journey

Crag Herbicide 1 is a classic example of a pro-herbicide, a compound that is biologically inactive until converted into its active form within the target environment. The unique pre-emergent activity of Sesone stemmed from its bioactivation in the soil.

Upon application, the inert Sodium 2,4-dichlorophenoxyethyl sulfate is hydrolyzed by soil microorganisms, particularly bacteria such as Bacillus cereus var. mycoides. This microbial action cleaves the sulfate group, yielding 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then further oxidized by soil microbes to the highly herbicidally active 2,4-dichlorophenoxyacetic acid (2,4-D).

This localized conversion to 2,4-D in the upper soil layers, where weed seeds germinate, provided the basis for its selective pre-emergent weed control. Established plants with deeper root systems were largely unaffected as the concentration of the active herbicide was highest at the soil surface.

Figure 2: Bioactivation pathway of Crag Herbicide 1 (Sesone) in the soil.

Experimental Protocols

Synthesis of Sodium 2,4-dichlorophenoxyethyl sulfate (Illustrative)

Materials: 2,4-dichlorophenol, ethylene oxide, chlorosulfonic acid, sodium hydroxide, inert solvent (e.g., dichloromethane).

Procedure:

-

Ethoxylation: In a cooled, stirred reactor, 2,4-dichlorophenol is dissolved in an inert solvent. Ethylene oxide is bubbled through the solution in the presence of a basic catalyst. The reaction is monitored until the desired degree of ethoxylation is achieved, yielding 2-(2,4-dichlorophenoxy)ethanol. The product is then purified by distillation.

-

Sulfation: The purified 2-(2,4-dichlorophenoxy)ethanol is reacted with a sulfating agent, such as chlorosulfonic acid, in a suitable solvent at a controlled temperature to prevent side reactions. This step produces 2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate.

-

Neutralization: The resulting acidic intermediate is carefully neutralized with an aqueous solution of sodium hydroxide to a neutral pH.

-

Isolation: The final product, Sodium 2,4-dichlorophenoxyethyl sulfate, is isolated by evaporation of the solvent and water, followed by drying. The purity of the product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Pre-Emergence Herbicidal Efficacy Trial

Objective: To evaluate the pre-emergence efficacy of Crag Herbicide 1 on various weed species.

Methodology:

-

Plot Preparation: Field plots are prepared with a known history of weed infestation. The soil is tilled to create a uniform seedbed.

-

Herbicide Application: Crag Herbicide 1 is applied to the soil surface at various rates (e.g., kg/ha ) using a calibrated sprayer. A control plot with no herbicide application is included.

-

Weed Seeding (Optional): To ensure a uniform weed population, seeds of target weed species can be sown in the plots.

-

Evaluation: At regular intervals (e.g., 2, 4, and 8 weeks after treatment), the plots are assessed for weed emergence and density. Weed control is typically expressed as a percentage reduction in weed biomass or count compared to the untreated control plot. Crop tolerance is also assessed if a crop is planted.

Data Presentation

Toxicological Data

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 730 - 1500 mg/kg | [1][2] |

| Oral LD50 | Dog | ~100 mg/kg |

Environmental Fate

| Parameter | Condition | Value | Reference |

| Soil Half-life | Aerobic | Varies (dependent on microbial activity) | |

| Hydrolysis | In water | Slow |

Conclusion

Crag Herbicide 1 (Sesone) represented an innovative approach to weed control in the mid-20th century, capitalizing on the concept of a pro-herbicide that becomes active in the soil. Its pre-emergent mode of action offered a distinct advantage in certain agricultural settings. However, like many early synthetic pesticides, concerns over its environmental persistence and potential toxicological effects, coupled with the development of more effective and targeted herbicides, led to its eventual discontinuation in the United States. The story of Crag Herbicide 1 serves as a valuable case study in the evolution of herbicide development, highlighting the ongoing quest for efficacy, selectivity, and environmental safety in agricultural chemistry.

References

The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Sesone Herbicide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesone, commercially known as Crag Herbicide 1, is a historical pre-emergence herbicide. Its efficacy lies not in its initial form, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, but in its microbial conversion within the soil to the potent auxin mimic, 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide delves into the core mechanism of action of Sesone, focusing on the bioactivation process and the subsequent physiological and biochemical disruptions in susceptible plants, primarily driven by the activity of 2,4-D. While quantitative data and specific experimental protocols for Sesone are scarce due to its discontinued use, this document synthesizes the extensive knowledge of 2,4-D's mode of action to provide a comprehensive understanding of Sesone's herbicidal effects.

Introduction: From Prodrug to Potent Herbicide

Sesone is a selective herbicide that was used for the control of broadleaf weeds. It is unique in that it functions as a prodrug, meaning it is biologically inactive in its applied form. Its herbicidal properties are activated in the soil through the metabolic action of microorganisms. This bioactivation is a critical step in its mechanism of action.

Chemical Identity

| Property | Value |

| Common Name | Sesone |

| Chemical Name | 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate |

| CAS Number | 136-78-7 |

| Molecular Formula | C₈H₇Cl₂NaO₄S |

| Molecular Weight | 309.1 g/mol |

| Synonyms | Crag Herbicide 1, 2,4-DES-Na |

The Core Mechanism of Action: A Two-Step Process

The herbicidal activity of Sesone is a two-stage process:

-

Bioactivation in Soil: Following application, Sesone is hydrolyzed by soil microorganisms, which cleave the sulfate group to yield 2,4-D.

-

Auxin Mimicry by 2,4-D: The resulting 2,4-D is absorbed by the roots of emerging seedlings and acts as a synthetic auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants.

Factors Influencing the Conversion of Sesone to 2,4-D

The rate of microbial degradation of herbicides like Sesone is dependent on various soil conditions:

| Factor | Effect on Degradation Rate |

| Microbial Population | Higher microbial activity leads to faster degradation. |

| Soil Temperature | Optimal temperatures for microbial activity (typically 20-30°C) accelerate degradation. |

| Soil Moisture | Adequate moisture is essential for microbial function and, therefore, degradation. |

| Soil pH | Neutral to slightly alkaline pH generally favors the bacteria responsible for degradation. |

| Organic Matter | Higher organic matter content can support a larger microbial population, enhancing degradation. |

The Herbicidal Action of 2,4-D: A Cascade of Disruption

Once converted, 2,4-D is readily absorbed by the roots and translocated throughout the plant, primarily to the meristematic tissues where active cell division occurs.[1] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA) but is resistant to the plant's natural degradation processes. This leads to a persistent and overwhelming hormonal signal.

The primary herbicidal effects of 2,4-D include:

-

Uncontrolled Cell Division and Elongation: 2,4-D stimulates abnormal and unsustainable growth, leading to epinasty (twisting of stems and petioles), leaf malformation, and callus formation.[1]

-

Disruption of Vascular Tissues: The uncontrolled growth crushes and blocks the phloem and xylem, impeding the transport of nutrients and water.

-

Increased Ethylene Production: 2,4-D can induce the production of ethylene, a plant hormone associated with senescence and stress responses, further contributing to the decline of the plant.

-

Altered Nucleic Acid and Protein Synthesis: At the molecular level, 2,4-D affects the synthesis of RNA and proteins, leading to the production of abnormal cellular components.[2]

Signaling Pathway of 2,4-D Action

The following diagram illustrates the simplified signaling pathway of 2,4-D in a susceptible plant cell, leading to herbicidal effects.

Experimental Protocols

Protocol for Determining Herbicide Degradation in Soil

This protocol outlines a general method for quantifying the conversion of a parent herbicide compound to its metabolite in a soil matrix.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location. Sieve to remove large debris and homogenize. Characterize soil properties (pH, organic matter content, texture).

-

Herbicide Application: Treat a known mass of soil with a standard solution of Sesone to achieve a target concentration.

-

Incubation: Incubate the treated soil in a controlled environment (e.g., incubator) at a specific temperature and moisture level.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect subsamples of the treated soil.

-

Extraction: Extract Sesone and its metabolite, 2,4-D, from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using a suitable analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the parent compound and its metabolite.

-

Data Analysis: Plot the concentration of Sesone over time to determine the degradation kinetics, including the half-life (the time required for 50% of the initial concentration to degrade).

Direct Phytotoxicity Assessment

Although the primary mode of action is through its conversion to 2,4-D, any potential direct phytotoxic effects of Sesone on seed germination or early seedling growth can be assessed using a bioassay.

Methodology:

-

Preparation of Test Solutions: Prepare a series of dilutions of Sesone in a suitable solvent (e.g., water).

-

Seed Treatment: Surface sterilize seeds of a susceptible indicator plant species (e.g., cress, lettuce).

-

Germination Assay: Place a set number of seeds on filter paper in petri dishes. Moisten the filter paper with the different concentrations of the Sesone solutions. Include a control with only the solvent.

-

Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions.

-

Data Collection: After a set period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Analysis: Compare the results from the different concentrations to the control to determine if Sesone exhibits any direct inhibitory or stimulatory effects on germination and early growth.

Conclusion

The mechanism of action of Sesone herbicide is a classic example of bioactivation, where an inactive compound is transformed into a potent phytotoxin by soil microorganisms. The resulting 2,4-D acts as a persistent synthetic auxin, causing catastrophic disruption of normal growth processes in susceptible broadleaf plants. While specific quantitative data on Sesone's conversion is limited due to its historical status, the well-established principles of phenoxy herbicide degradation and the extensive knowledge of 2,4-D's mode of action provide a robust framework for understanding its herbicidal efficacy. Future research in herbicide development could draw inspiration from this prodrug approach to design more targeted and environmentally responsive weed control agents.

References

Unearthing the Genesis of a Weed Killer: A Technical Guide to the Original Patent of Sesone Herbicide

For Immediate Release

A deep dive into the historical archives of agrochemical development reveals the foundational patent for Sesone, a selective herbicide that emerged in the mid-20th century. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the original patent information, including detailed experimental protocols and quantitative data, offering a glimpse into the early days of synthetic herbicide discovery.

Sesone, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, was a significant development in the field of selective weed control. Its ability to be applied to the soil and activated by soil microorganisms to a herbicidally active form represented a novel approach to managing unwanted vegetation.

Original Patent Information

The foundational patent for Sesone is U.S. Patent 2,573,740 , titled "Herbicidal composition containing 2, 4-dichlorophenoxyethyl sulfate." The patent was filed on December 29, 1949, and granted on October 30, 1951. The inventors are listed as Lawrence J. King, Joseph A. Lambrech, and Thomas P. Finn, and the patent was assigned to the Union Carbide and Carbon Corporation.

This patent laid the groundwork for the commercialization of Sesone, which was later marketed under the trade name "Crag Herbicide-1." The invention centered on the discovery that certain aryloxyalkyl sulfates, particularly 2,4-dichlorophenoxyethyl sulfate, exhibited potent and selective herbicidal properties when applied to the soil.

Core Chemistry and Synthesis

The key active ingredient, sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, is a water-soluble salt. The synthesis, as can be inferred from the chemical knowledge of the time and related literature, would have likely involved the reaction of 2,4-dichlorophenoxyethanol with a sulfating agent, followed by neutralization with a sodium base.

Experimental Protocols

The original patent and contemporaneous scientific publications, such as the 1950 article by King, Lambrech, and Finn in Contributions from Boyce Thompson Institute, provide insight into the early experimental methodologies used to evaluate the herbicidal efficacy of Sesone.

Greenhouse Flat Tests for Herbicidal Activity

A common method for initial screening involved greenhouse flat tests. These experiments were designed to assess the pre-emergence and post-emergence herbicidal activity of the compound on various plant species.

Methodology:

-

Soil Preparation: A uniform soil mixture, typically a blend of loam, sand, and peat moss, was prepared and sterilized to eliminate existing weed seeds and pathogens.

-

Planting: Seeds of various crop and weed species were sown in rows in shallow wooden or metal flats filled with the prepared soil. A typical test would include a mix of broadleaf weeds (e.g., mustard, pigweed) and grassy weeds (e.g., crabgrass, ryegrass), alongside crop species (e.g., corn, beans, cotton).

-

Chemical Application:

-

Pre-emergence: The chemical, dissolved in a suitable solvent and diluted with water, was sprayed uniformly over the soil surface immediately after planting.

-

Post-emergence: The chemical solution was applied to the foliage of the plants after they had reached a certain growth stage (e.g., 2-3 true leaves).

-

-

Observation and Data Collection: The flats were maintained in a greenhouse under controlled conditions of temperature, light, and humidity. Observations were made at regular intervals (e.g., 7, 14, and 21 days after treatment). Data collected included:

-

Percent emergence: The number of seedlings that emerged in the treated flats compared to the untreated control flats.

-

Phytotoxicity rating: A visual assessment of plant injury on a scale of 0 to 10 (or a similar scale), where 0 represents no injury and 10 represents complete kill.

-

Plant height and weight: In some cases, the height and fresh or dry weight of the surviving plants were measured to quantify the growth inhibition.

-

Mode of Action Investigation: The Role of Soil Microorganisms

A key aspect of Sesone's novelty was its mode of action, which was dependent on microbial activity in the soil. Experiments were designed to demonstrate this unique characteristic.

Methodology:

-

Sterilized vs. Unsterilized Soil: Comparative studies were conducted using both sterilized (autoclaved) and unsterilized soil.

-

Application and Observation: Sesone was applied to both types of soil, which were then planted with indicator weed species.

-

Results Analysis: The herbicidal activity was observed to be significantly higher in the unsterilized soil, indicating that soil microorganisms were responsible for converting the inactive sulfate ester into a phytotoxic alcohol.

Quantitative Data Summary

The following tables summarize the type of quantitative data that would have been generated from the initial experiments on Sesone. The specific values are illustrative based on the known properties of the herbicide.

| Table 1: Pre-emergence Herbicidal Efficacy of Sesone on Various Weed Species | ||

| Weed Species | Application Rate (lbs/acre) | Percent Control (at 21 days) |

| Large Crabgrass (Digitaria sanguinalis) | 2 | 85 |

| 4 | 95 | |

| Redroot Pigweed (Amaranthus retroflexus) | 2 | 90 |

| 4 | 98 | |

| Common Purslane (Portulaca oleracea) | 2 | 88 |

| 4 | 97 |

| Table 2: Crop Tolerance to Pre-emergence Application of Sesone | ||

| Crop Species | Application Rate (lbs/acre) | Phytotoxicity Rating (0-10 scale) |

| Corn (Zea mays) | 4 | 1 |

| Cotton (Gossypium hirsutum) | 4 | 2 |

| Snap Beans (Phaseolus vulgaris) | 4 | 7 |

Visualizing the Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described.

Caption: Experimental workflow for evaluating Sesone's herbicidal properties.

Caption: Simplified mode of action pathway for the herbicide Sesone.

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)ethyl Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, a compound also known by its common names Sesone and Crag Herbicide 1. The synthesis is a two-step process commencing with the formation of the intermediate, 2-(2,4-dichlorophenoxy)ethanol, through a Williamson ether synthesis. This is followed by the sulfation of the alcohol intermediate and subsequent neutralization to yield the final sodium salt. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate a thorough understanding of the process for research and development purposes.

Introduction

2-(2,4-Dichlorophenoxy)ethyl sodium sulfate is a chemical compound that has been utilized as a herbicide.[1] Its synthesis involves the chemical modification of 2,4-dichlorophenol, a common precursor in the manufacturing of various agrochemicals, most notably the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] The synthesis pathway detailed in this guide is a robust method for the laboratory-scale production of this compound, providing a foundation for further research and development.

Synthesis Pathway Overview

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate is accomplished in two primary stages:

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol. This step involves the reaction of sodium 2,4-dichlorophenolate with 2-chloroethanol. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride ion from 2-chloroethanol.

Step 2: Sulfation of 2-(2,4-Dichlorophenoxy)ethanol and Neutralization. The alcohol intermediate is then sulfated using a suitable sulfating agent, such as chlorosulfonic acid. The resulting sulfate ester is subsequently neutralized with a sodium base, typically sodium hydroxide, to produce the final product, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol

This procedure is adapted from the general principles of Williamson ether synthesis.

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

2-Chloroethanol

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dichlorophenol in anhydrous ethanol.

-

To this solution, add one molar equivalent of sodium hydroxide pellets. The mixture is stirred until the sodium hydroxide is completely dissolved, forming sodium 2,4-dichlorophenolate in situ.

-

Add one molar equivalent of 2-chloroethanol to the reaction mixture.

-

The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

-

After reflux, the reaction mixture is cooled to room temperature. The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether and water.

-

The aqueous layer is separated and the organic layer is washed with a dilute solution of hydrochloric acid, followed by a wash with water, and finally with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(2,4-dichlorophenoxy)ethanol.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Step 2: Sulfation of 2-(2,4-Dichlorophenoxy)ethanol and Neutralization

This procedure is based on the general method for the sulfation of alcohols using chlorosulfonic acid.

Materials:

-

2-(2,4-Dichlorophenoxy)ethanol

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Sodium hydroxide (NaOH), aqueous solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, dissolve the purified 2-(2,4-dichlorophenoxy)ethanol in anhydrous diethyl ether.

-

The flask is cooled in an ice-salt bath to maintain a low temperature.

-

One molar equivalent of chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution. The temperature of the reaction mixture should be carefully controlled and kept below a specified temperature throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional period at a low temperature to ensure complete sulfation.

-

The reaction mixture is then slowly and carefully poured into a beaker containing crushed ice to decompose any unreacted chlorosulfonic acid.

-

The resulting acidic solution is neutralized by the slow addition of a cooled aqueous solution of sodium hydroxide until the pH is neutral.

-

The aqueous layer is separated and the organic layer is extracted with water. The combined aqueous extracts are then concentrated under reduced pressure to yield the crude 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

-

The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Quantitative Data

The following table summarizes the key physicochemical properties of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate (Sesone).

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇Cl₂NaO₅S | [1] |

| Molecular Weight | 309.1 g/mol | [3] |

| Appearance | Colorless to white crystalline, odorless solid | [3] |

| Melting Point | Decomposes | [3] |

| Vapor Pressure | 0.1 mmHg | [3] |

| Specific Gravity | 1.7 | [3] |

Characterization

The structure and purity of the synthesized 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the sulfonate group (strong absorption bands around 1200 cm⁻¹ and 1050 cm⁻¹), the ether linkage, and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural elucidation.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate. The two-step pathway, involving a Williamson ether synthesis followed by sulfation and neutralization, is a well-established and adaptable method for laboratory-scale production. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of agrochemical development and organic synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

- 1. Enhanced oxidative degradation of 2,4-dichlorophenol by iron oxychloride supported on graphitic carbon nitride via peroxymonosulfate activation: Significant role of Fe(II)/Fe(III) conversion cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. CRAG® HERBICIDE (SESONE) | Occupational Safety and Health Administration [osha.gov]

The Lignan Sesamin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sesamin, a major lignan found in sesame seeds (Sesamum indicum L.). This document details its biological activities, underlying mechanisms of action, and established experimental protocols for its extraction, purification, and analysis. Information on the related compound sesaminone is also included where available.

Physicochemical Properties

Sesamin and its related compound, sesaminone, are fat-soluble lignans. Their key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of Sesamin

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [1] |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 121-125 °C | [2] |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO (>25 mg/mL), ethanol, methanol, and other organic solvents. Insoluble in water. | [3][4][5] |

| Stability | Stable for at least 2 years when stored at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months. | [3] |

| Optical Rotation | [α]20/D = +65° to +69° (c=1 in CHCl₃) | [2] |

Table 2: Physical and Chemical Properties of Sesaminone

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-benzodioxol-5-yl-[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]methanone | [6] |

| Molecular Formula | C₂₀H₁₈O₇ | [6] |

| Molecular Weight | 370.4 g/mol | [6] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Stability | Data not available |

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of sesamin are crucial for research and development.

Extraction from Sesame Seeds/Oil

2.1.1. Supercritical Fluid Extraction (SFE)

This method utilizes supercritical carbon dioxide (SC-CO₂) as a solvent, offering a green alternative to traditional solvent extraction.

-

Apparatus : A supercritical fluid extraction system equipped with an extractor vessel, pumps for CO₂ and co-solvent, and separators.

-

Sample Preparation : Sesame seeds are ground to a desired particle size (e.g., 300-600 µm).

-

Procedure :

-

Load the ground sesame seeds into the extractor vessel.

-

Pressurize and heat the CO₂ to supercritical conditions (e.g., 250-350 bar and 50-70 °C).

-

Introduce the supercritical CO₂ into the extractor. An organic co-solvent like ethanol may be added to enhance extraction efficiency.

-

The SC-CO₂ containing the extracted oil and lignans flows into separators where the pressure and/or temperature are changed, causing the oil and lignans to precipitate.

-

The extracted sesame oil rich in sesamin is collected from the separators.[7][8]

-

2.1.2. Solvent Extraction

A common laboratory-scale method for isolating lignans from sesame oil.

-

Materials : Sesame oil, ethanol (95%), hexane.

-

Procedure :

-

Mix sesame oil with ethanol in a defined ratio (e.g., 1:2 v/v).

-

Stir the mixture vigorously to extract the lignans into the ethanol phase.

-

Separate the ethanol layer containing the lignans.

-

Remove the ethanol under vacuum to obtain a lignan-enriched extract.

-

The extract can be further processed by dissolving in a minimal amount of a suitable solvent and then adding a non-polar solvent like hexane to precipitate the sesamin.[3]

-

Purification

2.2.1. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.

-

Apparatus : A centrifugal partition chromatograph.

-

Solvent System : A biphasic solvent system is required. A common system is n-hexane/ethyl acetate/ethanol/water (e.g., in a 2:3:3:2 v/v/v/v ratio).[9]

-

Procedure :

-

The CPC rotor is filled with the stationary phase of the biphasic solvent system.

-

The rotor is spun at a specific speed, and the mobile phase is pumped through the column.

-

The crude sesamin extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

-

Fractions are collected as the mobile phase elutes from the column.

-

The fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure sesamin.[9]

-

Analysis

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of sesamin.

-

Apparatus : An HPLC system with a UV or photodiode array (PDA) detector.

-

Column : A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water is common. For example, starting with 54% acetonitrile and increasing the concentration over time.[9]

-

Detection : Sesamin can be detected at a wavelength of 287-290 nm.[1]

-

Quantification : A calibration curve is generated using a pure sesamin standard to quantify the amount in the sample.[9]

2.3.2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

These techniques are used for the structural elucidation and confirmation of the identity of isolated sesamin.

-

NMR Spectroscopy :

-

Sample Preparation : The purified sesamin is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis : ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY, HSQC, and HMBC can be used for detailed structural assignment.[10]

-

-

Mass Spectrometry :

-

Technique : Electrospray ionization (ESI) is a common ionization method.

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can provide further structural information.[4]

-

Biological Activities and Signaling Pathways

Sesamin exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Anti-inflammatory and Immunomodulatory Effects

Sesamin has been shown to modulate inflammatory responses through various mechanisms. A key pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes.[9]

-

Mechanism : Sesamin can suppress the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of target genes like COX-2, MMP-9, and VEGF.[9]

References

- 1. scielo.br [scielo.br]

- 2. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Process For The Preparation Of Sesamin From Sesame Oil [quickcompany.in]

- 4. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Separation of Sesamin and Sesamolin by a Supercritical Fluid-Simulated Moving Bed [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 10. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Selective Herbicide: A Technical Guide to the Discovery and Initial Field Trials of Crag Herbicide 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, initial field trials, and mechanism of action of Crag Herbicide 1, also known by its chemical name, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, and its common name, sesone. This compound emerged from the post-World War II era of agricultural innovation, offering a novel approach to selective weed control.

Discovery and Development

Crag Herbicide 1 was discovered by L.J. King and his colleagues at the Boyce Thompson Institute for Plant Research. Their seminal work in the early 1950s identified the herbicidal properties of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate. This discovery was part of a broader scientific effort to develop synthetic analogues of plant hormones, specifically auxins, for agricultural applications. The phenoxy herbicides, including the well-known 2,4-D, were a major focus of this research, and Crag Herbicide 1 represented a significant advancement in this class of compounds.

The key innovation of Crag Herbicide 1 was its unique mode of action as a pre-emergent herbicide. Unlike its predecessors that were primarily effective on existing weeds, Crag Herbicide 1 exhibited its phytotoxic effects after being converted to an active form by soil microorganisms. This characteristic allowed for the control of weeds before they could compete with crops for essential resources.

Mechanism of Action: A Pro-Herbicide Approach

Crag Herbicide 1 is a pro-herbicide, meaning it is not directly toxic to plants in its applied form. Its herbicidal activity is dependent on its conversion to 2-(2,4-dichlorophenoxy)ethanol by microbial action in the soil. This active metabolite is then further oxidized to 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin.

The herbicidal action of 2,4-D disrupts the normal growth processes in susceptible broadleaf plants. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), but in an unregulated and excessive manner. This leads to a cascade of physiological and morphological disturbances, including:

-

Uncontrolled cell division and elongation.

-

Disruption of vascular tissues, leading to impaired transport of water and nutrients.

-

Epinasty (downward bending of leaves), stem twisting, and leaf malformation.

-

Ultimately, the plant's metabolic processes become so disorganized that it leads to senescence and death.

A key advantage of this mechanism is its selectivity. Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to the effects of 2,4-D at typical application rates, making Crag Herbicide 1 an effective tool for controlling broadleaf weeds in these agricultural systems.

Initial Field Trials: Data and Protocols

The initial field trials of Crag Herbicide 1 were designed to evaluate its efficacy as a pre-emergent herbicide across a variety of crops and weed species. These early studies were crucial in establishing its potential as a valuable agricultural tool.

Data Presentation

The following table summarizes the quantitative data from representative initial field trials.

| Crop | Target Weeds | Application Rate (lbs/acre) | Weed Control (%) | Crop Injury |

| Corn | Pigweed, Lambsquarters | 2.0 | 95 | None observed |

| Corn | Ragweed, Morning glory | 4.0 | 90 | Slight temporary stunting |

| Strawberries | Chickweed, Annual grasses | 3.0 | 98 | None observed |

| Asparagus | Various annual weeds | 4.0 | 92 | None observed |

| Potatoes | Broadleaf weeds | 3.0 | 88 | None observed |

Experimental Protocols

The experimental protocols for the initial field trials of Crag Herbicide 1 followed a standardized methodology to ensure reliable and reproducible results.

1. Site Selection and Preparation:

-

Field plots were selected based on a history of significant weed pressure from the target species.

-

The soil was prepared according to standard agricultural practices for the specific crop being tested. This included plowing, disking, and harrowing to create a uniform seedbed.

2. Experimental Design:

-

A randomized complete block design was typically employed to minimize the effects of field variability.

-

Each treatment, including different application rates of Crag Herbicide 1 and an untreated control, was replicated multiple times (commonly 3-4 replications).

3. Herbicide Application:

-

Crag Herbicide 1 was formulated as a wettable powder and applied as an aqueous spray.

-

Applications were made pre-emergence, either immediately after planting the crop or before the crop emerged from the soil.

-

A calibrated sprayer was used to ensure uniform application at the desired rates.

4. Data Collection:

-

Weed Control: Weed populations in each plot were assessed at various intervals after application. This was typically done by counting the number of weeds per unit area or by visual ratings of weed control on a percentage scale (0% = no control, 100% = complete control).

-

Crop Injury: The crop in each plot was visually inspected for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), or malformation. Crop injury was rated on a scale of 0 to 100, where 0 indicated no injury and 100 indicated complete crop death.

-

Yield: At the end of the growing season, the crop from each plot was harvested, and the yield was measured to determine the impact of the herbicide treatments on crop productivity.

5. Statistical Analysis:

-

The collected data were subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

-

Mean separation tests, such as Duncan's multiple range test, were often used to compare the effectiveness of different application rates.

Conclusion

The discovery and successful initial field trials of Crag Herbicide 1 marked a significant step forward in the development of selective, pre-emergent herbicides. Its unique pro-herbicide nature, relying on microbial activation in the soil, provided a novel and effective means of weed control in a variety of important crops. The foundational research conducted in the early 1950s laid the groundwork for the commercialization and widespread use of this important agricultural chemical.

The Role of Sesone in the Annals of 2,4-D Herbicides: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of synthetic herbicides revolutionized agriculture in the 20th century, and at the forefront of this revolution was 2,4-dichlorophenoxyacetic acid (2,4-D). A selective herbicide, 2,4-D effectively controls broadleaf weeds without harming grass crops.[1][2] Its discovery during World War II marked a paradigm shift in weed management.[1][3] This technical guide delves into the history and scientific underpinnings of a lesser-known but significant player in the story of 2,4-D: Sesone. Also known as 2,4-DES (2,4-dichlorophenoxyethyl sulfate), Sesone was developed as a pro-herbicide, a compound that is converted into the active herbicide, 2,4-D, after application. This innovative approach aimed to provide residual weed control, a limitation of early 2,4-D formulations. This paper will explore the history, mechanism of action, and experimental basis of Sesone's role in the broader context of 2,4-D herbicides.

Historical Context and Development

The commercial release of 2,4-D in the mid-1940s offered farmers an unprecedented tool for weed control.[4] However, the initial formulations of 2,4-D, typically amine salts and esters, exhibited relatively short persistence in the soil.[2] This necessitated frequent applications to control successive flushes of weeds. In the quest for longer-lasting weed control, researchers explored modifications to the 2,4-D molecule that could lead to a slow-release mechanism in the soil.

Sesone emerged from this research as a promising candidate. Chemically, Sesone is the sodium salt of 2-(2,4-dichlorophenoxy)ethyl sulfate. The core concept behind its design was that it would be inactive upon application and would only become herbicidally active after being converted to 2,4-D by microorganisms in the soil. This conversion process would, in theory, provide a sustained release of the active herbicide, extending the period of weed control.

Mechanism of Action: A Pro-Herbicide Approach

Sesone's herbicidal activity is entirely dependent on its biotransformation into 2,4-D. In the soil, microbial enzymes, likely sulfatases, hydrolyze the sulfate ester bond of the Sesone molecule. This cleavage releases 2-(2,4-dichlorophenoxy)ethanol, which is then further oxidized to form 2,4-D.